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Compound of Interest

Compound Name: NBD-14270

Cat. No.: B15567460 Get Quote

A comprehensive guide for researchers and drug development professionals on the

performance, mechanism of action, and experimental evaluation of NBD-14270 and its

analogues, a promising class of HIV-1 entry inhibitors targeting the gp120 envelope

glycoprotein.

NBD-14270 and its analogues have emerged as potent small-molecule antagonists of HIV-1

entry. These compounds act by binding to the viral envelope glycoprotein gp120, specifically

within a conserved pocket known as the Phe43 cavity, thereby mimicking the interaction of the

host cell receptor CD4. This interaction prevents the conformational changes in gp120

necessary for viral fusion and entry into host cells. This guide provides a comparative analysis

of the antiviral activity, cytotoxicity, and structure-activity relationships of key NBD-14270
analogues, supported by experimental data and detailed protocols.

Performance and Quantitative Data
The antiviral efficacy of NBD-14270 and its analogues is typically evaluated through single-

cycle and multi-cycle infectivity assays. The half-maximal inhibitory concentration (IC50)

represents the concentration of the compound required to inhibit 50% of viral replication, while

the 50% cytotoxic concentration (CC50) indicates the concentration at which the compound

becomes toxic to host cells. The selectivity index (SI), calculated as the ratio of CC50 to IC50,

is a critical parameter for assessing the therapeutic potential of an antiviral compound, with a

higher SI value indicating a better safety profile.
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Below is a summary of the reported antiviral activity and cytotoxicity of NBD-14270 and several

of its notable analogues.
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Compound
Scaffold
Type

Target Virus
Strain

IC50 (µM) CC50 (µM)
Selectivity
Index (SI)

NBD-14270
Pyridine

Analogue

50 HIV-1

Env-

pseudotyped

viruses

0.180 >100 >556

HIV-1 HXB2

(TZM-bl cells)
0.16 109.3 683

NBD-14204
Thiazole

(Scaffold A)
HIV-1 HXB2 0.96 >100 >104

25 Env-

pseudotyped

clinical

isolates

(mean)

0.47 >100 >213

NBD-14208
Thiazole

(Scaffold A)
HIV-1 HXB2 Not Reported >100 -

25 Env-

pseudotyped

clinical

isolates

(mean)

3.0 >100 >33

NBD-14189
Thiazole

(Scaffold A)
Not Specified Potent Not Specified Not Specified

NBD-14168
Thiazole

(Scaffold A)
Not Specified Potent Not Specified Not Specified

NBD-14273
Thiazole

Analogue
HIV-1 HXB2

Improved vs

NBD-14136

Improved vs

NBD-14136

~3-fold

improvement

vs NBD-

14136

Note: Data is compiled from multiple sources and assay conditions may vary.
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Structure-Activity Relationship
Studies on thiazole positional isomers of NBD-14270 have revealed important structure-activity

relationships (SAR). The core structure, referred to as Scaffold A, has consistently

demonstrated the highest potency and selectivity index among the isomers studied.[1] The

flexibility of the thiazole ring connected via an ethyl amide linkage appears to be a critical

determinant of antiviral activity.[1][2] Modifications to this region, as well as substitutions on the

phenyl ring, have been explored to optimize the ADMET (absorption, distribution, metabolism,

excretion, and toxicity) properties and enhance antiviral potency.[3][4]

Signaling Pathway and Mechanism of Action
NBD-14270 and its analogues function by directly interfering with the initial step of HIV-1

infection: the attachment of the virus to the host cell. The HIV-1 envelope glycoprotein gp120

must bind to the CD4 receptor on the surface of T-cells. This binding triggers a conformational

change in gp120, exposing a binding site for a coreceptor (either CCR5 or CXCR4).

Subsequent binding to the coreceptor initiates a series of events leading to the fusion of the

viral and cellular membranes, allowing the viral capsid to enter the host cell.

NBD compounds act as CD4-mimics, binding to the Phe43 cavity on gp120, the same site

where the Phe43 residue of CD4 binds.[5][6] By occupying this critical pocket, these inhibitors

prevent the interaction between gp120 and CD4, thereby blocking the entire cascade of events

required for viral entry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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